Reactive Hydrazinyl Handle Enables Bioorthogonal Conjugation: Structural Differentiation from Non-Hydrazinyl Analogs
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide possesses a free hydrazinyl (-NHNH₂) moiety at the pyridine 6-position, which enables site-specific bioconjugation via hydrazone or hydrazide bond formation with carbonyl-containing payloads or targeting ligands [1]. This reactive functionality is absent in the oxidized analog N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide, which lacks the nucleophilic hydrazine nitrogen atoms essential for conjugation chemistry [2]. The hydrazinyl group serves as a versatile handle for constructing cleavable linkers or for generating structurally diverse compound libraries through condensation reactions [1].
| Evidence Dimension | Presence of reactive hydrazinyl conjugation handle |
|---|---|
| Target Compound Data | Free hydrazinyl (-NHNH₂) group present at pyridine C6 position |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide: contains ketone (C=O) at C6 position; no hydrazinyl group |
| Quantified Difference | Qualitative functional group difference: target compound possesses nucleophilic hydrazine nitrogen atoms enabling hydrazone formation; comparator lacks this reactivity |
| Conditions | Structural comparison based on PubChem compound records and hydrazinyl-substituted heteroaryl patent disclosures |
Why This Matters
For researchers developing antibody-drug conjugates, targeted delivery systems, or chemoproteomic probes, the hydrazinyl group provides a chemically addressable site that is unavailable in oxidized or non-hydrazinyl analogs.
- [1] Chuprakov S, Kudirka RA, McFarland JM, Garafalo AW, Rabuka D. Hydrazinyl-substituted heteroaryl compounds and methods for producing a conjugate. U.S. Patent 10,758,628. September 1, 2020. View Source
- [2] PubChem. N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide. CID 53400645. View Source
